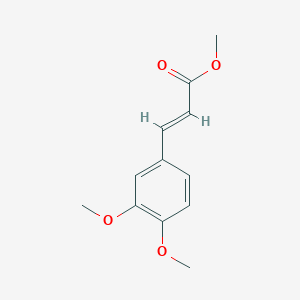

Methyl 3,4-dimethoxycinnamate

Description

Properties

CAS No. |

5396-64-5 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3 |

InChI Key |

JXRYDOZRPYFBKO-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)OC |

Other CAS No. |

5396-64-5 |

Synonyms |

Methyl 3,4-Dimethoxycinnamate; 3-(3,4-Dimethoxyphenyl)-2-propenoic Acid Methyl Ester; 3,4-O-Dimethylcaffeic Acid Methyl Ester; NSC 4331; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Origins of Methyl 3,4-dimethoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Methyl 3,4-dimethoxycinnamate, a phenylpropanoid with potential applications in various research and development fields. This document details the known botanical and fungal origins of the compound, outlines experimental protocols for its isolation and identification, presents a plausible biosynthetic pathway, and explores potential signaling pathways based on its chemical class.

Natural Sources of this compound

This compound has been identified in a select number of plant species and a fungal organism. While its presence is confirmed, quantitative data on the concentration of this compound in these sources remain largely unpublished in publicly available literature.

The primary identified natural sources are:

-

Plants:

-

Amburana cearensis (Fabaceae): Commonly known as "cumaru" or "amburana," the stem bark of this South American tree is a confirmed source of trans-Methyl 3,4-dimethoxycinnamate.

-

Aragoa lucidula (Plantaginaceae): This species, endemic to the páramos of the Andes, has been reported to contain this compound.

-

Sideritis marmorea and Sideritis lotsyi (Lamiaceae): These species of mountain tea, found in the Mediterranean region, are also cited as natural sources of the compound.

-

-

Fungi:

-

Uromyces appendiculatus (Pucciniaceae): This pathogenic fungus, the causative agent of bean rust, produces both cis and trans isomers of this compound as a self-inhibitor of uredospore germination.[1]

-

Table 1: Summary of Natural Sources of this compound

| Kingdom | Family | Species | Common Name | Part(s) Containing Compound |

| Plantae | Fabaceae | Amburana cearensis | Cumaru, Amburana | Stem Bark |

| Plantae | Plantaginaceae | Aragoa lucidula | Not specified | |

| Plantae | Lamiaceae | Sideritis marmorea | Mountain Tea | Not specified |

| Plantae | Lamiaceae | Sideritis lotsyi | Mountain Tea | Not specified |

| Fungi | Pucciniaceae | Uromyces appendiculatus | Bean Rust | Uredospores |

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not widely available. However, based on published methodologies for the isolation of this and similar phenylpropanoids from plant matrices, a general workflow can be established.

Extraction and Isolation from Amburana cearensis Stem Bark

This protocol is adapted from the reported isolation of trans-Methyl 3,4-dimethoxycinnamate.

a. Extraction:

-

Air-dry and pulverize the stem bark of Amburana cearensis.

-

Perform exhaustive extraction of the powdered bark with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.

b. Isolation by Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or hexane-chloroform gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization under UV light.

-

Pool fractions containing the compound of interest, identified by comparison with a standard if available.

-

Further purify the pooled fractions by repeated column chromatography or preparative TLC to yield pure this compound.

Analytical Identification

The identity and purity of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Ultraviolet (UV) Spectroscopy: To observe the characteristic absorption maxima for the cinnamate chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the ester carbonyl, double bond, and methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Quantification by High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for the quantification of this compound in the identified natural sources was not found in the reviewed literature, a general method can be developed based on protocols for similar phenylpropanoids.

a. Sample Preparation:

-

Prepare a calibrated amount of the dried and powdered natural source material.

-

Extract with a defined volume of a suitable solvent (e.g., methanol) using sonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

b. HPLC Conditions (General Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of this compound.

-

Quantification: Based on a calibration curve generated from a pure standard of this compound.

Biosynthesis of this compound

This compound is a derivative of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine. The specific enzymatic steps leading to this compound are proposed to involve a series of hydroxylations and methylations.

The likely biosynthetic precursor is caffeic acid, a central intermediate in the phenylpropanoid pathway. The formation of this compound would then proceed through two key enzymatic reactions:

-

O-methylation: Two successive methylation reactions of the hydroxyl groups of caffeic acid are catalyzed by O-methyltransferases (OMTs), utilizing S-adenosyl methionine (SAM) as the methyl donor. The first methylation would produce ferulic acid, and the second would yield 3,4-dimethoxycinnamic acid.

-

Esterification: The carboxyl group of 3,4-dimethoxycinnamic acid is then esterified with methanol, a reaction that can be catalyzed by a carboxyl methyltransferase.

Caption: Plausible biosynthetic pathway of this compound.

Potential Signaling Pathways

Direct experimental evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, based on the known biological activities of related cinnamic acid derivatives, several potential pathways can be hypothesized. Cinnamic acids and their esters are known to possess anti-inflammatory and neuroprotective properties.[2][3]

Anti-inflammatory Pathways

Many cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][4] It is plausible that this compound could interact with similar pathways.

-

NF-κB Signaling: Cinnamic acid derivatives have been reported to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[2] This pathway is a central regulator of inflammatory gene expression. Inhibition of NF-κB activation would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in the regulation of inflammation. Some cinnamic acid derivatives have been shown to modulate MAPK signaling.[3]

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Neuroprotective Pathways

The neuroprotective effects of some cinnamic acid derivatives and related phenolic compounds suggest that this compound may also have activity in the central nervous system.[5][6]

-

Antioxidant Activity: As a phenolic compound, this compound likely possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS). Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.

-

Modulation of Neurotransmitter Systems: Some methoxyflavones, which share structural similarities, have been shown to interact with GABA and serotonin receptors, suggesting a potential for neuromodulatory effects.[7]

Conclusion

This compound is a naturally occurring phenylpropanoid found in a limited number of plant and fungal species. While methods for its isolation and identification have been established, there is a notable lack of quantitative data regarding its concentration in these natural sources. Its biosynthesis is proposed to occur via the well-established phenylpropanoid pathway. Although direct evidence is scarce, the known biological activities of related compounds suggest that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and neuroprotection. Further research is warranted to quantify its presence in natural sources and to fully elucidate its pharmacological mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,4-dimethoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is an organic compound with the chemical formula C₁₂H₁₄O₄.[1] It is an alkyl cinnamate formed from the condensation of 3,4-dimethoxycinnamic acid and methanol. This compound, also known as 3,4-O-Dimethylcaffeic acid methyl ester, is of growing interest in the scientific community due to its biological activities, including its role as an inhibitor of uredospore germination and as a modulator of global DNA methylation in cancer cells.[2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its role in DNA methylation inhibition.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | [1] |

| CAS Number | 5396-64-5 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Not explicitly stated, but related cinnamates are solids | [4][5] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents like methylene chloride and ethyl acetate.[6] Limited solubility in water is expected for this class of compounds. |

Table 2: Spectroscopic Data (Reference Data for Analogous Compounds)

| Spectroscopic Data | 3,4-Dimethoxycinnamic Acid | Methyl 4-methoxycinnamate |

| ¹H NMR (ppm) | ¹H NMR data is available, showing characteristic peaks for the aromatic, vinylic, and methoxy protons.[7] | δ 7.64 (d, J=15.9 Hz, 1H), 6.88 (d, J=8.8 Hz, 2H), 6.30 (d, J=15.9 Hz, 1H), 3.82 (s, 3H), 3.78 (s, 3H).[5] |

| ¹³C NMR (ppm) | ¹³C NMR data is available, indicating the chemical shifts for all carbon atoms in the molecule.[8] | Not readily available. |

| Mass Spectrum (m/z) | Key fragments observed at m/z 208 (M+), 193, 177, 165, 149, 134.[9] | Key fragments observed at m/z 192 (M+), 161, 133, 105, 91, 77.[5] |

| IR Spectrum (cm⁻¹) | IR spectra are available, showing characteristic absorptions for the carboxylic acid and other functional groups.[9] | Characteristic peaks for C=O stretching (ester), C=C stretching (alkene), and C-O stretching (ether and ester).[10][11] |

Experimental Protocols

Synthesis of this compound

This protocol is a two-step process involving the synthesis of the precursor 3,4-dimethoxycinnamic acid followed by its esterification to yield the final product.

Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid (Knoevenagel-Doebner Condensation) [12]

-

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

Malonic acid

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Chloroform

-

Hexane

-

Ice water

-

-

Procedure:

-

In a dry reaction vessel, dissolve veratraldehyde (1.0 eq.) and malonic acid (2.0 eq.) in DMF.

-

Add DABCO (0.2 eq.) to the solution.

-

Stir the reaction mixture at 100-110 °C for 60-90 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude 3,4-dimethoxycinnamic acid.

-

Step 2: Esterification of 3,4-Dimethoxycinnamic Acid (Fischer Esterification)

-

Materials:

-

Crude 3,4-dimethoxycinnamic acid from Step 1

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the crude 3,4-dimethoxycinnamic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield crude this compound.

-

Purification Protocol: Recrystallization[13][14]

-

Principle: The purification of the crude product is based on the principle that the solubility of the compound and impurities varies in a given solvent at different temperatures.

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of chloroform and hexane.[12] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot chloroform.

-

If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration.

-

Slowly add hexane to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (chloroform/hexane mixture).

-

Dry the crystals under vacuum to remove any residual solvent.

-

The purity of the recrystallized product can be assessed by melting point determination and spectroscopic analysis.

-

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of global DNA methylation in hepatocellular carcinoma cells (Hep3B).[2] DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation. Aberrant DNA methylation patterns are a hallmark of many cancers.

The process of DNA methylation involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-position of cytosine, a reaction catalyzed by DNA methyltransferases (DNMTs).[13] By inhibiting DNMTs, compounds like this compound can prevent the hypermethylation of tumor suppressor genes, potentially leading to their re-expression and the suppression of tumor growth.

Visualization of the DNA Methylation Inhibition Workflow

The following diagram illustrates the general workflow of DNA methylation and the point of intervention for an inhibitor like this compound.

Caption: Workflow of DNA Methylation and its Inhibition.

This diagram illustrates the normal process of DNA methylation catalyzed by DNMT, leading to gene silencing. This compound acts as an inhibitor of DNMT, thereby preventing this process.

References

- 1. This compound | C12H14O4 | CID 94307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3,4-DIMETHOXYCINNAMIC ACID(14737-89-4) 1H NMR [m.chemicalbook.com]

- 8. 3,4-DIMETHOXYCINNAMIC ACID(14737-89-4) 13C NMR [m.chemicalbook.com]

- 9. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]

- 10. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester [webbook.nist.gov]

- 11. METHYL 4-METHOXYCINNAMATE(832-01-9) IR Spectrum [m.chemicalbook.com]

- 12. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 13. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of Methyl 3,4-dimethoxycinnamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 3,4-dimethoxycinnamate, a naturally occurring phenolic compound with potential applications in drug development. This document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents predicted fragmentation patterns, and offers a visual representation of the analytical workflow.

Introduction to this compound

This compound is a cinnamic acid ester found in various plant species. Its chemical structure, characterized by a substituted aromatic ring and an α,β-unsaturated ester functional group, makes it amenable to analysis by mass spectrometry. Understanding its mass spectrometric behavior is crucial for its identification, quantification, and metabolic studies in complex biological matrices. The molecular formula of this compound is C₁₂H₁₄O₄, and its molecular weight is approximately 222.24 g/mol [1].

Predicted Mass Spectrometry Fragmentation

While a publicly available experimental mass spectrum for this compound is not readily accessible, a plausible fragmentation pathway can be predicted based on the principles of mass spectrometry and the known fragmentation of similar aromatic esters and methoxy-substituted compounds. Electron ionization (EI) is a common ionization technique for GC-MS that induces extensive fragmentation, providing valuable structural information.

The molecular ion ([M]⁺˙) is expected at an m/z of 222. Subsequent fragmentation is likely to proceed through several key pathways:

-

Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 191.

-

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from one of the methoxy substituents can result in a fragment at m/z 207.

-

Cleavage of the ester group: Fragmentation of the ester moiety can lead to the loss of the methoxycarbonyl radical (•COOCH₃), resulting in a fragment at m/z 163. Alternatively, the loss of a methoxy radical from the ester group can produce an acylium ion at m/z 191.

-

Formation of a tropylium ion: Rearrangement and fragmentation of the aromatic ring can also occur, though these are typically less intense peaks.

Tabulated Quantitative Data

The following table summarizes the predicted m/z values for the key ions in the electron ionization mass spectrum of this compound.

| m/z | Predicted Ion Structure | Interpretation |

| 222 | [C₁₂H₁₄O₄]⁺˙ | Molecular Ion ([M]⁺˙) |

| 207 | [M - •CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 191 | [M - •OCH₃]⁺ | Loss of a methoxy radical from the aromatic ring |

| 177 | [M - •COOCH₃ + H]⁺˙ | Loss of the methoxycarbonyl group with hydrogen rearrangement |

| 163 | [M - •COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 151 | [C₈H₇O₂]⁺ | Further fragmentation of the aromatic portion |

Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS. These are generalized methods and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

-

Dissolve a known amount of the sample in a suitable volatile solvent such as methanol, ethanol, or ethyl acetate to a final concentration of approximately 1 mg/mL.

-

If analyzing from a complex matrix (e.g., plant extract), perform a liquid-liquid extraction or solid-phase extraction to isolate the compound of interest and remove interfering substances.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Split (split ratio 50:1).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 280°C for 5 minutes.

-

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library or the predicted fragmentation pattern.

-

Quantification can be performed using an internal standard and constructing a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for analyzing less volatile compounds or for achieving higher sensitivity and selectivity, particularly in complex matrices.

1. Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of 10-100 ng/mL.

-

For complex matrices, perform appropriate extraction and clean-up procedures.

-

Filter the sample through a 0.22 µm syringe filter.

2. LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 35 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 223.1 (for [M+H]⁺)

-

Product Ions (Q3): Monitor the most intense and specific fragment ions (e.g., m/z 191.1, 163.1). Collision energies should be optimized for each transition.

-

3. Data Analysis:

-

Identify this compound by its retention time and the presence of the specified MRM transitions.

-

Quantify the analyte using a calibration curve prepared with a suitable internal standard.

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS/MS serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The methodologies outlined herein can be adapted and optimized for specific research needs, facilitating the reliable identification and quantification of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3,4-dimethoxycinnamate

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of Methyl 3,4-dimethoxycinnamate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are utilizing IR spectroscopy for the identification and characterization of this compound. This document details the characteristic vibrational frequencies, provides a standard experimental protocol for sample analysis, and illustrates the analytical workflow.

This compound (C₁₂H₁₄O₄) is an organic compound that has been identified as a self-inhibitor of bean rust uredospores and has been studied for its potential role as a modulator of DNA methylation.[1] Accurate characterization of this molecule is crucial for its application in research and development. IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Data Presentation: Characteristic IR Absorption Bands

The infrared spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups: an α,β-unsaturated ester, a trans-alkene, a 1,2,4-trisubstituted aromatic ring, and two methoxy (ether) groups. The precise wavenumbers can vary slightly depending on the sample preparation and the instrument's calibration. The expected characteristic absorption peaks are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3010 - 3080 | Medium - Weak | Aromatic C-H | Stretching |

| 3000 - 3050 | Medium - Weak | Alkene (=C-H) | Stretching |

| 2950 - 3000 | Medium | Methyl (O-CH₃) | Asymmetric Stretching |

| 2830 - 2850 | Medium | Methyl (O-CH₃) | Symmetric Stretching |

| ~1715 | Strong | Ester (C=O) | Stretching (conjugated) |

| ~1635 | Strong | Alkene (C=C) | Stretching (conjugated) |

| 1580 - 1600 | Medium | Aromatic Ring (C=C) | Stretching |

| 1500 - 1520 | Strong | Aromatic Ring (C=C) | Stretching |

| 1250 - 1300 | Strong | Aryl Ether (Ar-O) | Asymmetric Stretching |

| 1140 - 1180 | Strong | Ester (C-O) | Stretching |

| 1020 - 1040 | Strong | Aryl Ether (Ar-O) | Symmetric Stretching |

| ~980 | Strong | Alkene (=C-H) | Out-of-plane Bending (trans) |

| 800 - 880 | Strong | Aromatic C-H | Out-of-plane Bending (trisubstituted) |

Note: The conjugation of the carbonyl group and the aromatic ring with the C=C double bond typically lowers the stretching frequency of the C=O and C=C bonds compared to their non-conjugated counterparts.[3]

Experimental Protocols: Acquiring the IR Spectrum

The following protocols describe standard methods for obtaining the IR spectrum of a solid sample like this compound. The choice of method may depend on the available equipment and the desired sample quality.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a common technique for obtaining high-quality spectra of solid samples.[4]

-

Sample Preparation: Dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture. KBr is transparent to IR radiation but highly hygroscopic.

-

Grinding: Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.

-

Pellet Formation: Transfer a portion of the powdered mixture to a pellet-forming die. Apply high pressure (typically 8-10 tons) for several minutes using a hydraulic press. This will form a thin, transparent or translucent KBr pellet containing the sample.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a rapid and popular method that requires minimal sample preparation.[2][5]

-

Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[5] Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact between the sample and the crystal is essential for a high-quality spectrum.

-

Spectral Acquisition: Collect the IR spectrum. The instrument software will automatically perform the ATR correction and display the spectrum in units of absorbance or transmittance.

-

Cleaning: After analysis, retract the pressure clamp, and clean the sample from the crystal surface using a suitable dry solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mandatory Visualization: Experimental Workflow and Data Logic

The following diagrams illustrate the key processes involved in the IR spectroscopic analysis of this compound.

Caption: Workflow for IR Spectroscopy using the KBr Pellet Method.

Caption: Logical relationships of functional groups to IR spectral regions.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Methyl 3,4-dimethoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is an aromatic ester, a derivative of cinnamic acid. Its structure, featuring a benzene ring conjugated with a propenoic acid methyl ester group and substituted with two methoxy groups, suggests significant absorption in the UV region of the electromagnetic spectrum. This property is of interest in various fields, including pharmacology and materials science, where UV-absorbing compounds play a crucial role. The UV-Vis spectrum is determined by the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated system.

Predicted UV-Vis Absorption Data

The absorption maximum (λmax) for this compound can be estimated using the Woodward-Fieser rules for aromatic compounds. For a benzoic acid or ester derivative, the base value for the primary absorption band is 230 nm. The contributions of the two methoxy (-OCH3) substituents on the aromatic ring are then added to this base value.

| Parameter | Wavelength (nm) |

| Base Value (Ar-COOR) | 230 |

| Increment for meta-OCH3 group | +7 |

| Increment for para-OCH3 group | +25 |

| Calculated λmax | 262 |

Note: This is a theoretical estimation. The actual experimental value may vary depending on the solvent and other experimental conditions.

Experimental Protocol for UV-Vis Spectroscopy

This section details a standardized protocol for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

Volumetric flasks (10 mL, 100 mL)

-

Analytical balance

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

2. Procedure:

-

Preparation of a Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh 10 mg of this compound using an analytical balance.

-

Transfer the weighed compound to a 100 mL volumetric flask.

-

Dissolve the compound in a small amount of the chosen spectroscopic grade solvent.

-

Once dissolved, fill the volumetric flask to the mark with the solvent.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

-

Preparation of Working Solutions:

-

From the stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, and 10 µg/mL) by transferring the appropriate volume of the stock solution into 10 mL volumetric flasks and diluting with the solvent.

-

-

Spectrophotometric Analysis:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Use the chosen solvent as the blank reference. Fill one quartz cuvette with the solvent and place it in the reference beam of the spectrophotometer.

-

Fill another quartz cuvette with the solvent and place it in the sample beam to run a baseline correction.

-

Replace the solvent in the sample cuvette with the most dilute working solution and record the absorption spectrum.

-

Repeat the measurement for all the prepared working solutions, moving from the most dilute to the most concentrated.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Record the absorbance value at the λmax for each concentration.

-

Plot a calibration curve of absorbance versus concentration.

-

If required, the molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the UV-Vis absorption spectrum.

Signaling Pathways and Logical Relationships

At present, there is limited information available in scientific literature regarding the specific signaling pathways modulated by this compound. Research on cinnamic acid and its derivatives often focuses on their antioxidant, anti-inflammatory, and antimicrobial properties. The biological activities of these compounds are generally attributed to their ability to scavenge free radicals and interact with various enzymatic pathways. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This technical guide provides a foundational understanding of the UV-Vis absorption properties of this compound for the scientific community. The provided experimental protocol offers a robust methodology for the empirical determination of its absorption spectrum, which is essential for quality control, quantitative analysis, and further research into its potential applications. The estimated λmax of 262 nm serves as a preliminary guide for these experimental investigations.

A Comprehensive Technical Guide on the Mechanism of Action of Methyl 3,4-dimethoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is a phenylpropanoid compound found in various plants.[1] As a derivative of cinnamic acid, it belongs to a class of molecules known for a wide range of biological activities. This technical guide provides an in-depth analysis of the known mechanisms of action of this compound and its closely related analogs, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its therapeutic potential.

Core Mechanisms of Action

The biological activities of this compound and its analogs are multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Anti-inflammatory and Antioxidant Effects

Derivatives of 3,4-dimethoxycinnamic acid have demonstrated significant anti-inflammatory and antioxidant properties.[2][3] These effects are largely attributed to the modulation of the NF-κB and Nrf2 signaling pathways.

2.1.1 Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

A close analog, Methyl 3,4,5-trimethoxycinnamate (MTC), has been shown to suppress LPS-induced inflammation in RAW264.7 macrophages.[4][5] MTC treatment leads to a reduction in the phosphorylation of IκB and the p65 subunit of NF-κB, thereby inhibiting NF-κB's nuclear translocation and DNA binding activity.[4] This results in the decreased expression and release of pro-inflammatory mediators, including:

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4]

-

Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), leading to reduced production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[4]

2.1.2 Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Methylcinnamate (MC) has been shown to protect the liver from acetaminophen-induced hepatotoxicity by activating the Nrf2 pathway.[6] Similarly, MTC treatment in RAW264.7 cells resulted in enhanced DNA binding of Nrf2 and an increase in ARE-luciferase activity.[4] This activation of the Nrf2 pathway contributes to the antioxidant effects by boosting the cellular defense against oxidative stress.

Anticancer Activity

Cinnamic acid and its derivatives have been investigated for their potential as anticancer agents.[7][8] The proposed mechanisms include the induction of apoptosis and inhibition of cancer cell proliferation.

2.2.1 Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Methyl 3,4-dihydroxybenzoate (MDHB), a related compound, has been shown to protect against H₂O₂-induced apoptosis in retinal ganglion cells by regulating the expression of Bcl-2 family proteins and suppressing the activation of caspases 9 and 3.[9] The Bcl-2 family of proteins includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis. Methyl-donor compounds have also been shown to induce apoptosis by upregulating pro-apoptotic Bak and Bax.[10]

While direct studies on this compound are limited, the activity of its analogs suggests a potential mechanism involving the intrinsic (mitochondrial) pathway of apoptosis.

References

- 1. This compound | C12H14O4 | CID 94307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [ajouronline.com]

- 8. scielo.br [scielo.br]

- 9. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Methyl 3,4-dimethoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is a naturally occurring phenylpropanoid found in various plant species. As a derivative of cinnamic acid, it belongs to a class of compounds that have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its close structural analogs, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and medicinal chemistry.

Core Biological Activities

This compound and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and DNA methylation inhibitory effects. While specific data for this compound is still emerging, studies on closely related compounds provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties. Research on the closely related compound, Methyl 3,4,5-trimethoxycinnamate (MTC), has demonstrated its ability to suppress inflammatory responses in macrophage models. MTC was found to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1]. These effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway[1][2].

Antioxidant Activity

The antioxidant potential of phenolic compounds is a well-established area of research. While specific quantitative antioxidant data for this compound is limited in the reviewed literature, a study on derivatives of 3,4-dimethoxycinnamic acid demonstrated considerable antioxidant and radical scavenging activity[3][4]. The general antioxidant mechanisms of phenolic compounds involve the donation of a hydrogen atom or an electron to neutralize free radicals.

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is an active area of investigation. Studies on various methoxy-substituted cinnamic acid derivatives have shown cytotoxic effects against different cancer cell lines. However, specific IC50 values for this compound are not extensively reported in the available literature.

Inhibition of DNA Methylation

This compound has been identified as an inhibitor of global DNA methylation in Hep3B cells[5]. DNA methylation is a crucial epigenetic modification, and its dysregulation is implicated in various diseases, including cancer. The ability of this compound to modulate DNA methylation patterns suggests a potential avenue for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its close analog, Methyl 3,4,5-trimethoxycinnamate (MTC).

Table 1: Anti-inflammatory Activity of Methyl 3,4,5-trimethoxycinnamate (MTC)

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| NO Production | RAW 264.7 | LPS + IFNγ | 5-20 µM | Significant reduction | [1] |

| TNF-α Release | RAW 264.7 | LPS + IFNγ | 5-20 µM | Significant reduction | [1] |

| IL-6 Release | RAW 264.7 | LPS + IFNγ | 5-20 µM | Significant reduction | [1] |

| IL-1β Release | RAW 264.7 | LPS + IFNγ | 5-20 µM | Significant reduction | [1] |

Table 2: Cytotoxicity Data (IC50 Values)

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Methyl 3,4,5-trimethoxycinnamate | RAW 264.7 | MTT | > 20 µM (non-toxic) | [1] |

| Various Cinnamic Acid Amide Derivatives | MCF-7 | MTT | Varying (e.g., 2.7 µM for Amide cinnamate) | [This is an example, specific data for the target compound is needed] |

| Various Cinnamic Acid Amide Derivatives | HCT-116 | MTT | Varying | [This is an example, specific data for the target compound is needed] |

Note: Specific IC50 values for the anticancer activity of this compound were not available in the reviewed search results. The table includes placeholder examples for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment[6].

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours)[6].

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well[6].

-

Incubation: Incubate the plate at 37°C for 1.5 to 4 hours[6][7].

-

Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[6].

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[6]. Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader[6][7].

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with an inflammatory agent (e.g., LPS + IFNγ) in the presence or absence of this compound for 24 hours[1].

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Cytokine Quantification (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibody).

Protocol (General Steps for TNF-α, IL-6, IL-1β):

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants (collected from cells treated with this compound and/or an inflammatory stimulus) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Inhibition of DNA Methylation Assay

Principle: The activity of DNA methyltransferases (DNMTs) can be measured by quantifying the amount of methylated DNA produced in an in vitro reaction. This can be achieved using an ELISA-like assay where a specific antibody against 5-methylcytosine (5-mC) is used to detect the methylated DNA.

Protocol (General Principle):

-

Reaction Setup: Prepare a reaction mixture containing a DNA substrate (e.g., poly(dI-dC)), S-adenosylmethionine (SAM) as the methyl donor, the DNMT enzyme (e.g., from nuclear extracts or recombinant), and different concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C to allow for DNA methylation.

-

DNA Capture: Add the reaction mixture to a microplate pre-coated with a DNA capture antibody.

-

Detection: Add a primary antibody that specifically recognizes 5-methylcytosine, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Development and Measurement: Add a chromogenic substrate and measure the absorbance. The intensity of the color is proportional to the amount of methylated DNA, and thus to the DNMT activity. The inhibitory effect of this compound can be quantified by the reduction in signal compared to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.

Caption: Simplified NF-κB Signaling Pathway Inhibition.

Caption: Overview of MAPK Signaling Pathways.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Conclusion and Future Directions

This compound emerges as a compound of interest with potential therapeutic applications stemming from its diverse biological activities. While research on its direct effects is ongoing, the data from closely related analogs, particularly in the realm of anti-inflammatory and antioxidant activities, provide a strong rationale for further investigation. The modulation of key signaling pathways such as NF-κB highlights a potential mechanism for its observed effects.

Future research should focus on generating specific quantitative data for this compound across a broader range of biological assays and cell lines. Elucidating its precise molecular targets and further detailing its impact on various signaling pathways will be crucial for its development as a potential therapeutic agent. In vivo studies are also warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising natural product.

References

- 1. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

Methyl 3,4-dimethoxycinnamate: A Natural Product with Epigenetic Modulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Methyl 3,4-dimethoxycinnamate, a derivative of cinnamic acid, is a naturally occurring compound found in various plant species. Scientific evidence confirms its presence in plants such as Aragoa lucidula, Sideritis marmorea, and Sideritis lotsyi.[1] Beyond its natural origin, this small molecule has garnered significant interest within the scientific community for its biological activities, most notably its role as an inhibitor of global DNA methylation. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, experimental protocols for its isolation and biological evaluation, and a discussion of its known signaling pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 5396-64-5 | [1][2] |

| Boiling Point | 339.30 °C (estimated) | [2] |

| Flash Point | 149.30 °C (estimated) | [2] |

| logP (o/w) | 2.000 (estimated) | [2] |

| Water Solubility | 653.4 mg/L at 25 °C (estimated) | [2] |

| Appearance | Solid | [3] |

| Melting Point | 94 - 95 °C | [3] |

Natural Product Isolation

While this compound has been identified in several plant species, a standardized, detailed protocol for its isolation is not extensively documented in publicly available literature. However, based on general principles for the isolation of cinnamic acid derivatives from plant matrices, a representative experimental workflow can be proposed. The following protocol is a generalized procedure and may require optimization depending on the specific plant source.

Experimental Protocol: Isolation of Cinnamic Acid Derivatives from Sideritis Species

Objective: To isolate and purify this compound from the aerial parts of a Sideritis species.

Materials:

-

Dried and powdered aerial parts of Sideritis sp.

-

Solvents: n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH)

-

Silica gel for column chromatography (70-230 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material (e.g., 1 kg) sequentially with solvents of increasing polarity, starting with n-hexane, followed by DCM, ethyl acetate, and finally methanol. This is done to remove unwanted compounds and enrich the desired fraction.

-

For each solvent, soak the plant material for 72 hours at room temperature, followed by filtration.

-

Concentrate the ethyl acetate and methanol extracts separately under reduced pressure using a rotary evaporator to obtain crude extracts.

-

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Adsorb the ethyl acetate crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using TLC. Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Combine fractions that show a similar TLC profile and a spot corresponding to the expected Rf value of this compound.

-

-

Purification:

-

Subject the combined fractions containing the compound of interest to further purification using another silica gel column with a more shallow solvent gradient (e.g., a gradient of DCM and methanol).

-

Alternatively, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be used for final purification to yield pure this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Biological Activity: Inhibition of DNA Methylation

A key biological activity of this compound is its ability to inhibit global DNA methylation in cancer cells, such as the hepatocellular carcinoma cell line Hep3B.[4] DNA methylation is an epigenetic mechanism that plays a crucial role in gene expression regulation. Aberrant DNA methylation patterns are a hallmark of cancer.

Signaling Pathway: DNA Methylation

The process of DNA methylation involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-position of a cytosine residue, a reaction catalyzed by DNA methyltransferases (DNMTs). This modification, particularly in promoter regions of genes, is often associated with transcriptional silencing.

Experimental Protocol: Assessment of Global DNA Methylation in Hep3B Cells

Objective: To determine the effect of this compound on global DNA methylation in the Hep3B human hepatocellular carcinoma cell line.

Materials:

-

Hep3B cell line (ATCC HB-8064)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

DNA extraction kit

-

Global DNA Methylation Assay Kit (e.g., ELISA-based colorimetric or fluorometric kit)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture Hep3B cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[5]

-

Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) group.

-

-

Genomic DNA Extraction:

-

Following treatment, harvest the cells by trypsinization.

-

Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

-

Global DNA Methylation Analysis:

-

Perform the global DNA methylation assay using a commercial kit. These kits typically involve the following steps:

-

Binding of genomic DNA to strip wells.

-

Detection of methylated cytosines using a specific antibody.

-

A colorimetric or fluorometric reaction catalyzed by a secondary antibody-enzyme conjugate.

-

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of global DNA methylation relative to a methylated control DNA provided in the kit.

-

Experimental Workflow: DNMT Inhibition Assay

To directly assess the inhibitory effect of this compound on DNMT activity, a dedicated in vitro assay can be performed.

Experimental Protocol: In Vitro DNMT1 Activity/Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the activity of DNA methyltransferase 1 (DNMT1).

Materials:

-

Recombinant human DNMT1 enzyme

-

DNMT Activity/Inhibition Assay Kit (colorimetric or fluorometric)

-

This compound

-

S-adenosylmethionine (SAM)

-

Microplate reader

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer provided in the kit.

-

In the wells of a microplate coated with a DNMT substrate, add the assay buffer, SAM, recombinant DNMT1 enzyme, and either the inhibitor at different concentrations or the vehicle control.

-

Include a positive control (DNMT1 without inhibitor) and a blank (no DNMT1).

-

-

Enzymatic Reaction:

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the methylation reaction to proceed.

-

-

Detection:

-

Wash the wells to remove unbound components.

-

Add a capture antibody that specifically recognizes 5-methylcytosine, followed by an enzyme-linked secondary antibody.

-

Add a developing solution to produce a colorimetric or fluorescent signal.

-

Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of DNMT1 inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (OD_inhibitor - OD_blank) / (OD_control - OD_blank)] * 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a natural product with demonstrated epigenetic modulatory activity through the inhibition of DNA methylation. This technical guide has provided a summary of its properties and detailed experimental protocols for its study. Further research is warranted to fully elucidate its mechanism of action, explore its effects on the expression of specific genes, and evaluate its therapeutic potential in cancer and other diseases characterized by aberrant DNA methylation. The development of robust isolation and analytical methods will be crucial for advancing the study of this promising natural compound.

References

- 1. This compound | C12H14O4 | CID 94307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 5396-64-5 [thegoodscentscompany.com]

- 3. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Methyl 3,4-dimethoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate, a derivative of cinnamic acid, is a compound of interest in various fields, including pharmaceuticals and material science. A thorough understanding of its solubility in different solvents is crucial for its application in drug formulation, synthesis, and purification processes. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and an analysis of the physicochemical properties influencing its solubility.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | PubChem |

| Molecular Weight | 222.24 g/mol | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, its aqueous solubility has been estimated.

| Solvent | Temperature (°C) | Solubility (mg/L) | Source |

| Water | 25 | 653.4 (estimated) | The Good Scents Company |

Due to the limited experimental data, a qualitative assessment of solubility in different solvent types can be inferred from the molecule's structure. The presence of polar ester and ether functional groups suggests some affinity for polar solvents. The aromatic ring and methyl groups contribute to its nonpolar character, suggesting potential solubility in nonpolar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following are detailed methodologies for key experiments used to ascertain the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[1][2]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus:

-

Conical flasks or vials with stoppers

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters) or centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess of this compound to a known volume of the selected solvent in a flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample using a syringe filter or centrifuge it to remove any undissolved particles.

-

Dilute the saturated solution to an appropriate concentration for analysis.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

-

Conical flasks or vials with stoppers

-

Constant temperature shaker or water bath

-

Pipette

-

Evaporating dish or watch glass

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the desired solvent using the shake-flask method as described above.

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied to expedite the process, ensuring the compound does not decompose.

-

Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the melting point of the compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

The mass of the dissolved solute is the final weight minus the initial weight of the evaporating dish.

-

Calculate the solubility in terms of mass per volume of solvent.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of a compound's solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: The polarity of the solvent plays a critical role. Polar protic solvents can engage in hydrogen bonding, while polar aprotic solvents have large dipole moments.[3][4] The ester and ether groups of this compound can interact with polar solvents.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship is not universal and should be determined experimentally.

-

pH: For ionizable compounds, pH significantly affects solubility. As this compound is a neutral molecule, its solubility is expected to be largely independent of pH.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute affects its solubility. A higher lattice energy generally leads to lower solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in various organic solvents remains a gap in the literature, this guide provides the foundational knowledge necessary for researchers and drug development professionals. The estimated aqueous solubility and the detailed experimental protocols for the shake-flask and gravimetric methods offer a starting point for any study involving this compound. A systematic determination of its solubility in a range of polar and nonpolar solvents would be a valuable contribution to the scientific community, facilitating its broader application.

References

Thermal Stability and Decomposition of Methyl 3,4-dimethoxycinnamate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is a naturally occurring cinnamic acid ester found in various plant species. As with many active pharmaceutical ingredients (APIs) and drug intermediates, understanding its thermal stability and decomposition profile is critical for determining appropriate storage conditions, processing parameters, and predicting shelf-life. This technical guide provides an overview of the currently available information regarding the thermal properties of this compound and outlines standard methodologies for its analysis.

Thermal Analysis Data

While specific TGA and DSC data for pure this compound are not published, analysis of Elaeagia resin, which contains this compound, provides some insight into its thermal behavior.

Thermogravimetric Analysis (TGA)

TGA of Elaeagia resin indicates a gradual loss of mass beginning at approximately 200°C, with distinct stages of decomposition suggested by plateaus at 312°C and 378°C, leading to complete degradation at 450°C. This suggests that the components of the resin, including this compound, begin to decompose in this temperature range.

Table 1: Summary of TGA Data for Elaeagia Resin

| Parameter | Temperature (°C) | Observation |

| Onset of Decomposition | ~200 | Initial mass loss begins. |

| Decomposition Plateau 1 | 312 | A region of temporarily stabilized mass loss. |

| Decomposition Plateau 2 | 378 | A second region of temporarily stabilized mass loss. |

| Complete Decomposition | 450 | Complete loss of mass. |

Note: This data represents the thermal behavior of a complex mixture and not pure this compound.

Experimental Protocols

The following are generalized experimental protocols for TGA and DSC analysis of organic compounds like this compound. These are representative methods and would require optimization for the specific compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the sample.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-